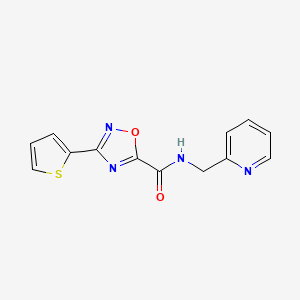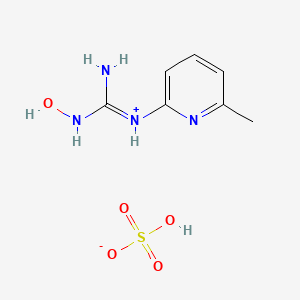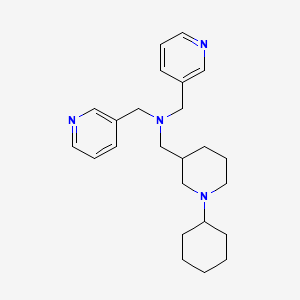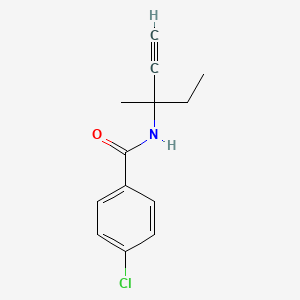
2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate, also known as BMEC, is a chemical compound that has been widely used in scientific research for its unique properties. BMEC is a member of the thioester family of compounds and has been shown to exhibit potent biological activity. In
Wirkmechanismus
2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration results in enhanced synaptic transmission, which can improve cognitive function.
Biochemical and Physiological Effects
In addition to its inhibitory effects on acetylcholinesterase, this compound has also been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. This makes this compound a potential therapeutic agent for the treatment of diseases that are associated with oxidative stress, such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in lab experiments is its potency. This compound has been shown to be a very potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its toxicity. This compound has been shown to be toxic to certain cell types, which can limit its usefulness in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in scientific research. One possible direction is the development of this compound-based therapies for the treatment of Alzheimer's disease and other neurological disorders. Another potential direction is the use of this compound as a tool for studying the role of acetylcholinesterase in other biological processes, such as synaptic plasticity and learning and memory. Additionally, further research could be conducted to explore the antioxidant properties of this compound and its potential use in the treatment of diseases that are associated with oxidative stress.
Synthesemethoden
The synthesis of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-morpholinecarbonyl chloride to form the corresponding amide. The amide is then reacted with 2-bromo-6-ethoxyphenyl isocyanate to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been widely used in scientific research for its ability to inhibit the activity of certain enzymes. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a potential therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
[2-bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrCl2NO4S/c1-2-27-17-10-12(19(29)24-5-7-26-8-6-24)9-15(21)18(17)28-20(25)14-4-3-13(22)11-16(14)23/h3-4,9-11H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMBTHGGRWWORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrCl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6079849.png)
![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)

![methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6079886.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6079894.png)
![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)


![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6079923.png)

![(1S*,4S*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6079933.png)